Superior Purity Specification Enables More Reliable Downstream Synthesis Compared to Positional Isomer
The target compound, 1-(5-(Bromomethyl)-2-chlorophenyl)propan-2-one, is commercially offered with a purity specification of NLT 98% . In contrast, a closely related positional isomer, 1-(4-(Bromomethyl)-3-chlorophenyl)propan-2-one (CAS 1803883-75-1), is typically supplied with a purity of 95%+ . This 3% absolute difference in minimum purity can have a significant impact on the stoichiometry, impurity profile, and overall yield of multi-step syntheses, particularly in pharmaceutical manufacturing where high purity intermediates are critical for meeting regulatory standards.
| Evidence Dimension | Minimum Commercial Purity Specification |
|---|---|
| Target Compound Data | NLT 98% |
| Comparator Or Baseline | 1-(4-(Bromomethyl)-3-chlorophenyl)propan-2-one (Positional Isomer): 95%+ |
| Quantified Difference | ≥3% absolute difference in minimum purity |
| Conditions | Commercial vendor specifications for research-grade materials |
Why This Matters
Procurement of a higher-purity intermediate reduces the risk of side reactions and simplifies purification of final drug substances, directly impacting process robustness and cost-efficiency.
